(tert-Butylthio)acetic acid
Overview
Description
(tert-Butylthio)acetic acid is an organic compound with the molecular formula C6H12O2S It is characterized by the presence of a tert-butylthio group attached to an acetic acid moiety
Mechanism of Action
Target of Action
It is known that tert-butyl groups are often used in chemical transformations and have relevance in nature, implying that they may interact with a variety of biological targets .
Mode of Action
It’s known that tert-butyl groups can be used to convert aromatic nitriles to the corresponding n-tert-butylamides . This suggests that (tert-Butylthio)acetic acid may interact with its targets through similar mechanisms, potentially leading to changes in the targets’ structure or function.
Biochemical Pathways
The crowded tert-butyl group is known to elicit a unique reactivity pattern, which has implications in biosynthetic and biodegradation pathways . This suggests that this compound may influence these pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
It’s known that tert-butyl groups are used in peptide synthesis, suggesting that they may have properties that influence their bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that tert-butyl acetate is a flammable liquid , suggesting that its stability and efficacy could be affected by temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
(tert-Butylthio)acetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed that the tert-butyl group can be used as a probe for NMR studies of macromolecular complexes . This compound interacts with enzymes such as triosephosphate isomerase and methionine aminopeptidase 2, which are crucial for various metabolic pathways . The nature of these interactions often involves the binding of the tert-butyl group to specific sites on the enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of this compound on cells and cellular processes are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the tert-butyl group has been shown to affect the electronic communication between redox units in cellular systems . Additionally, changes in the acidity of the cellular environment can impact the properties of cell membranes, which in turn can influence the activity of this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the tert-butyl group to specific biomolecules, which can lead to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The unique reactivity pattern of the tert-butyl group allows it to participate in a wide range of biochemical transformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can undergo degradation under certain conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects . Studies have shown that there are threshold effects, where the impact of the compound becomes more pronounced at certain concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as thiolase and enoyl-CoA hydratase, which are essential for the β-oxidation pathway . This compound can also affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes and ensure its proper localization within the cell . The distribution of this compound can also be influenced by its interactions with other biomolecules, which can affect its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can impact its ability to participate in biochemical reactions and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: (tert-Butylthio)acetic acid can be synthesized through the reaction of tert-butylthiol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution of the chlorine atom by the tert-butylthio group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been explored for the synthesis of similar compounds, providing a more sustainable and scalable approach .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Scientific Research Applications
(tert-Butylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is explored for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a pharmacophore in drug design.
Comparison with Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the sulfur atom.
tert-Butylthioethanol: Contains a similar tert-butylthio group but attached to an ethanol moiety.
tert-Butylthioacetic acid esters: Esters of (tert-Butylthio)acetic acid with various alcohols.
Uniqueness: this compound is unique due to the presence of both a tert-butylthio group and an acetic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-tert-butylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOAXKCHGMRTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179050 | |
Record name | ((1,1-Dimethylethyl)thio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24310-22-3 | |
Record name | 2-[(1,1-Dimethylethyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24310-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((1,1-Dimethylethyl)thio)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024310223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (tert-Butylthio)acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ((1,1-Dimethylethyl)thio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1,1-dimethylethyl)thio]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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